molecular formula C26H27NO5 B14744389 Ppardelta agonist 1

Ppardelta agonist 1

Cat. No.: B14744389
M. Wt: 433.5 g/mol
InChI Key: WZFMWAHUFRLQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of PPARδ Agonist Discovery

The discovery of PPARδ agonists is rooted in the broader investigation of peroxisome proliferator-activated receptors (PPARs), a subfamily of nuclear hormone receptors first identified in 1990. PPARδ, initially characterized as a ubiquitously expressed isoform, gained attention for its role in lipid metabolism and energy homeostasis. Early research focused on differentiating its functions from PPARα and PPARγ, which were already targeted by fibrates and thiazolidinediones, respectively.

The first synthetic PPARδ agonist, GW501516, emerged in the early 2000s as a research tool to study the receptor’s biological effects. Preclinical studies demonstrated its ability to enhance fatty acid oxidation and improve metabolic parameters in animal models, sparking interest in its therapeutic applications. However, clinical translation faced challenges due to concerns over off-target effects and limited selectivity.

A breakthrough occurred in August 2024 with the approval of seladelpar, the first PPARδ agonist authorized for clinical use. This milestone followed decades of optimization to balance potency, selectivity, and pharmacokinetic properties. Concurrently, dual agonists like elafibranor (PPARα/δ) expanded the pharmacological scope, highlighting the versatility of PPARδ-targeted therapies.

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

6-[2-[[[4-(furan-2-yl)benzoyl]-methylamino]methyl]phenoxy]-4-methylhex-4-enoic acid

InChI

InChI=1S/C26H27NO5/c1-19(9-14-25(28)29)15-17-32-24-7-4-3-6-22(24)18-27(2)26(30)21-12-10-20(11-13-21)23-8-5-16-31-23/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3,(H,28,29)

InChI Key

WZFMWAHUFRLQRH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid typically involves multiple steps:

    Formation of the furan-2-yl phenyl group: This step involves the reaction of furan with a phenyl derivative under specific conditions to form the furan-2-yl phenyl group.

    Carbonylation: The furan-2-yl phenyl group is then subjected to carbonylation to introduce the carbonyl group.

    Aminomethylation: The carbonylated product undergoes aminomethylation to attach the amino group.

    Phenoxylation: The aminomethylated product is then reacted with a phenoxy compound to form the phenoxy group.

    Hexenoic acid formation: Finally, the hexenoic acid chain is introduced through a series of reactions involving alkenylation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring and phenyl group can be oxidized under specific conditions.

    Reduction: The carbonyl and amino groups can be reduced to form different derivatives.

    Substitution: The phenoxy and amino groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl phenyl ketones, while reduction can produce various amines and alcohols.

Scientific Research Applications

(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar PPARdelta Agonists

Structural Diversity and Selectivity

PPARδ agonists exhibit diverse chemical scaffolds, influencing receptor selectivity and functional outcomes:

Compound Structural Class Selectivity Profile Key Features
PPARdelta agonist 1 Undisclosed PPARδ-selective* Used in metabolic and mitochondrial disease models; limited structural data .
GW501516 Propanoic acid derivative Highly PPARδ-selective Potent transactivator; improves lipid profiles, cardioprotective, but accelerates mammary tumorigenesis .
L-165041 Undisclosed PPARδ agonist Elevates HDL cholesterol in db/db mice; upregulates ACSL3 in hepatoma cells .
Trisubstituted Isoxazoles Isoxazole derivatives PPARδ-selective Novel scaffold with high selectivity; avoids typical PPAR agonist motifs .
Oxadiazole-Phenylpropanoic Acids Phenylpropanoic acid derivatives Dual PPARα/γ + partial PPARδ Retains PPARδ activity in both enantiomers; broader metabolic effects .

Functional Efficacy and Mechanisms

Metabolic Effects
  • GW501516 : Enhances fatty acid oxidation, increases HDL cholesterol, and reduces atherosclerosis in LDLR(-/-) mice . However, it fails to directly improve glucose uptake in skeletal muscle cells .
  • This compound : Presumed to mimic GW501516 in lipid metabolism due to shared PPARδ targeting, though specific data are lacking .
  • L-165041 : Reduces adipose lipoprotein lipase activity, contrasting with PPARγ agonists that increase it .
Oncogenic vs. Protective Effects
  • GW501516: Accelerates mammary tumorigenesis in mice, promoting adenosquamous carcinomas via PDK1 activation .
  • Trisubstituted Isoxazoles: No reported oncogenic effects; high selectivity may reduce off-target risks .
Gene Regulation and Signaling
  • GW0742X (structurally related to GW501516): Reduces aortic MCP-1 and TNFα expression, demonstrating anti-inflammatory and anti-atherogenic properties .
  • L-165041 : Activates PPARδ to upregulate ACSL3, a key enzyme in fatty acid metabolism, in HepG2 cells .

Therapeutic Implications and Limitations

Compound Therapeutic Potential Limitations
This compound Broad metabolic and mitochondrial applications Lack of clinical data; unknown safety profile .
GW501516 Atherosclerosis, insulin resistance Pro-tumorigenic effects in mammary models .
Pan-PPAR Agonists Combines lipid/glucose regulation Risk of adverse effects from multi-receptor activation .
Trisubstituted Isoxazoles Novel metabolic therapy Early-stage research; no in vivo efficacy data .

Q & A

Basic Research Questions

Q. What experimental models (in vitro/in vivo) are optimal for evaluating PPARδ agonist 1's mechanism of action and efficacy?

  • Methodological Guidance :

  • Use in vitro models (e.g., PPARδ-transfected HEK293 cells or primary adipocytes) to assess ligand-binding affinity and transcriptional activity via luciferase reporter assays .
  • For in vivo validation , employ tissue-specific PPARδ knockout mice to isolate agonist effects from endogenous signaling. Dose-response studies should include metabolic parameters (e.g., serum lipid profiling, glucose tolerance tests) .
  • Critical Consideration : Ensure model relevance to human pathophysiology by cross-referencing omics datasets from clinical cohorts .

Q. How should dose-response experiments be designed to determine PPARδ agonist 1’s EC50 accurately?

  • Protocol Optimization :

  • Use a logarithmic dose range (e.g., 1 nM–100 μM) to capture sigmoidal curves. Include positive controls (e.g., GW501516) and vehicle controls to normalize inter-assay variability .
  • Validate results across ≥3 independent replicates to address biological and technical noise. Statistical analysis should employ nonlinear regression models (e.g., GraphPad Prism’s variable slope equation) .

Q. What assays are most reliable for confirming PPARδ agonist 1’s target specificity?

  • Methodological Framework :

  • Conduct competitive binding assays with radiolabeled PPARδ ligands to quantify displacement efficiency.
  • Perform coactivator recruitment assays (e.g., TR-FRET) to assess agonist-induced conformational changes .
  • Cross-validate using PPARα/γ knockout models to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in PPARδ agonist 1’s tissue-specific effects (e.g., hepatoprotective vs. pro-fibrotic outcomes)?

  • Data Contradiction Analysis :

  • Step 1 : Systematically compare study designs (e.g., dosage, treatment duration, animal strains) using a meta-analytical framework .
  • Step 2 : Apply pathway enrichment analysis to transcriptomic datasets to identify context-dependent signaling nodes (e.g., TGF-β vs. AMPK pathways) .
  • Step 3 : Validate hypotheses using conditional knockout models or tissue-specific delivery systems (e.g., nanoparticle-targeted liver/heart) .

Q. What advanced statistical methods are suitable for analyzing multi-omics data in PPARδ agonist 1 studies?

  • Methodological Recommendations :

  • Use multi-omics integration tools (e.g., MOFA+ or WGCNA) to identify cross-modal biomarkers linking transcriptomic, proteomic, and metabolomic changes .
  • Address batch effects and missing data via probabilistic imputation (e.g., Bayesian PCA) .
  • Table 1 : Comparison of Analytical Tools for Multi-Omics Data
ToolApplicationStrengthLimitation
MOFA+Dimensionality reductionHandles missing dataRequires large sample size
WGCNACo-expression network analysisIdentifies hub genesSensitive to outliers

Q. How can researchers optimize PPARδ agonist 1’s pharmacokinetic (PK) profiling for translational studies?

  • Experimental Design :

  • Use LC-MS/MS to quantify plasma/tissue drug levels across timepoints. Include metabolites in analysis to assess stability .
  • Apply PBPK modeling (e.g., GastroPlus) to predict human PK parameters from preclinical data. Validate with microdosing trials in non-human primates .

Data Integrity and Reproducibility

Q. What strategies mitigate bias in PPARδ agonist 1’s preclinical efficacy studies?

  • Best Practices :

  • Adopt blinded randomization in animal studies to reduce selection bias .
  • Pre-register protocols on platforms like Open Science Framework to enhance transparency .
  • Use power analysis to determine sample sizes, ensuring statistical robustness .

Q. How should conflicting results between in vitro and in vivo models be addressed?

  • Methodological Reconciliation :

  • Reconcile disparities by testing in 3D organoids or ex vivo tissue slices , which better mimic in vivo complexity .
  • Analyze discrepancies through kinetic modeling (e.g., differences in drug penetration or metabolic clearance) .

Theoretical and Conceptual Frameworks

Q. What conceptual frameworks guide hypothesis generation for PPARδ agonist 1’s role in metabolic-inflammatory crosstalk?

  • Theoretical Anchors :

  • Link studies to PPARδ’s dual role in lipid metabolism and macrophage polarization. Use systems biology approaches to map ligand-receptor dynamics .
  • Formulate hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.